5beta-Pregnane-3,20-dione

Übersicht

Beschreibung

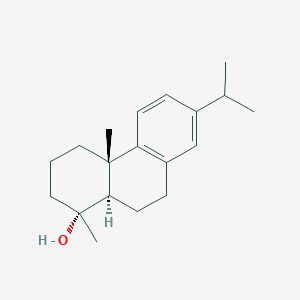

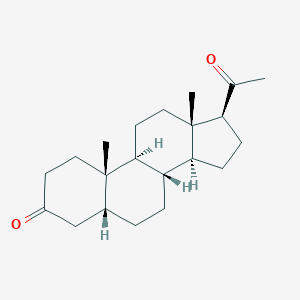

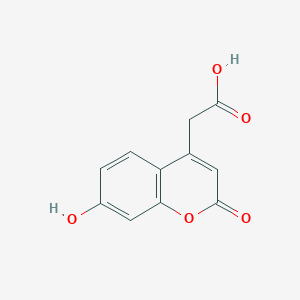

5β-Pregnane-3,20-dione, also known as 5β-Dihydroprogesterone or pregnanedione, is an endogenous neurosteroid and an intermediate in the biosynthesis of pregnanolone and epipregnanolone from progesterone . It is synthesized from progesterone by the enzyme 5β-reductase .

Synthesis Analysis

5β-Pregnane-3,20-dione is synthesized from progesterone by the enzyme 5β-reductase . It is an intermediate in the biosynthesis of pregnanolone and epipregnanolone .Molecular Structure Analysis

The molecular formula of 5β-Pregnane-3,20-dione is C21H32O2 . The IUPAC name is (5beta)-pregnane-3,20-dione . The structure is based on a hydroxylated prostane moiety .Chemical Reactions Analysis

5β-Pregnane-3,20-dione is an intermediate in the biosynthesis of pregnanolone and epipregnanolone from progesterone . It is synthesized from progesterone by the enzyme 5β-reductase .Physical And Chemical Properties Analysis

The molecular weight of 5β-Pregnane-3,20-dione is 316.4776 g/mol . The exact mass is 316.24023 .Wissenschaftliche Forschungsanwendungen

Neurological Effects

5beta-Pregnane-3,20-dione has been studied for its potential effects on the central nervous system. Kawahara, Berman, and Green (1975) found that 5beta-Pregnane-3,20-dione is converted from progesterone in dog cerebral cortex, potentially impacting the regulation of the sensorium, as these compounds are known depressors of the central nervous system (Kawahara, Berman, & Green, 1975). Additionally, Rodgers and Johnson (1998) observed anxiolytic-like effects from 5beta-Pregnane-3,20-dione in mice, suggesting its role in reducing anxiety-related behavior (Rodgers & Johnson, 1998).

Reproductive and Endocrine Studies

In reproductive studies, Atkins et al. (1976) identified 5beta-Pregnane-3,20-dione in pregnant mare serum and observed its fluctuating levels during gestation, indicating a possible role in pregnancy (Atkins et al., 1976). Korpi et al. (2001) also found that neurosteroids like 5beta-Pregnane-3,20-dione might influence motor performance, particularly in the context of alcohol sensitivity (Korpi et al., 2001).

Neuroactive Steroid Modulation

Robichaud and Debonnel (2004) examined the modulation of serotonergic neurons by neuroactive steroids, including 5beta-Pregnane-3,20-dione. Their findings suggest a cellular basis for the potential antidepressant effects of neurosteroids (Robichaud & Debonnel, 2004).

Hematological Effects

Fisher et al. (1977) conducted a cooperative assay to evaluate the erythropoietic activity of various steroids, including 5beta-Pregnane-3,20-dione, in mice. Their findings did not show significant erythropoietic activity for 5beta-Pregnane-3,20-dione (Fisher et al., 1977).

Pharmacognosy and Plant Metabolism

Haussmann et al. (1997) investigated the effects of several pregnanes, including 5beta-Pregnane-3,20-dione, on cardenolide accumulation in cultures of Digitalis lanata, a medicinal plant (Haussmann et al., 1997).

Zukünftige Richtungen

5β-Pregnane-3,20-dione is a subject of ongoing research due to its role as an endogenous neurosteroid and its potential therapeutic applications . Further studies are needed to fully understand its mechanism of action and potential uses in medicine.

Relevant Papers For more detailed information, you may want to refer to the relevant papers and documents provided in the references .

Eigenschaften

IUPAC Name |

(5R,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14,16-19H,4-12H2,1-3H3/t14-,16+,17-,18+,19+,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRPGKVKISIQBV-XWOJZHJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00878589 | |

| Record name | PREGNANE-3,20-DIONE, (5.BETA.)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00878589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5beta-Pregnane-3,20-dione | |

CAS RN |

128-23-4 | |

| Record name | 5β-Dihydroprogesterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,20-Pregnanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,20-Pregnanedione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07557 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5.beta.-Dihydroprogesterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PREGNANE-3,20-DIONE, (5.BETA.)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00878589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,20-PREGNANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/105J2Q45A0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole](/img/structure/B29781.png)